2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-OL
Overview
Description
2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol is a chemical compound with the molecular formula C10H11F3O . It is a member of the class of compounds known as fluoroalkylphenols .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H10F4O/c1-9(2,15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,15H,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 222.18 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved documents .Scientific Research Applications
Fluorine in Pharmaceutical and Material Design
Fluorine-containing functionalities are crucial in the design of new pharmaceuticals, agrochemicals, and functional materials. The unique effects of fluorine atoms on the physical, chemical, and biological properties of molecules have been extensively studied. The development of environment-friendly methods for incorporating fluorinated groups into target molecules is of broad interest. This includes efforts in aqueous fluoroalkylation, which aims at mild and efficient methods for introducing fluorinated moieties under green chemistry principles (Hai‐Xia Song et al., 2018).
Role in Antitubercular Drug Design
The trifluoromethyl (-CF3) substituent, a common pharmacophore in antitubercular research, exemplifies the strategic placement of fluorinated groups to enhance the potency of antitubercular agents. This review assesses the development of selected trifluoromethyl group bearing antitubercular agents, highlighting the improvement in pharmacodynamic and pharmacokinetic properties through the incorporation of the -CF3 group (Sidharth Thomas).
Enhancing Protein Stability with Fluorination
The introduction of highly fluorinated analogs of hydrophobic amino acids into proteins demonstrates a novel approach to enhancing protein stability against chemical and thermal denaturation while retaining structure and biological activity. This has implications for the design of proteins with novel chemical and biological properties, leveraging the physicochemical advantages of fluorinated compounds (B. Buer, E. Marsh, 2012).
Environmental Considerations and Degradation
The environmental persistence and biodegradability of polyfluoroalkyl chemicals, including those containing the trifluoromethyl group, have been subjects of concern. Studies on microbial degradation pathways, half-lives, and the potential for defluorination highlight the environmental impact and the need for sustainable alternatives to these persistent chemicals (Jinxia Liu, Sandra Mejia Avendaño, 2013).
Mechanism of Action
Target of Action
The compound contains a trifluoromethyl group, which is often found in pharmaceuticals and agrochemicals
Mode of Action
The trifluoromethyl group in the compound can participate in various reactions, including trifluoromethylation of carbon-centered radical intermediates
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
properties
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O/c1-9(2,15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNITPNLHMKSLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.